molecular formula C10H8F3NO B8634421 4-(1,1,1-Trifluoropropan-2-yloxy)benzonitrile

4-(1,1,1-Trifluoropropan-2-yloxy)benzonitrile

Cat. No.: B8634421
M. Wt: 215.17 g/mol
InChI Key: YESQKSJPTFXRHK-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoropropan-2-yloxy)benzonitrile is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-(1,1,1-trifluoropropan-2-yloxy)benzonitrile

InChI

InChI=1S/C10H8F3NO/c1-7(10(11,12)13)15-9-4-2-8(6-14)3-5-9/h2-5,7H,1H3

InChI Key

YESQKSJPTFXRHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 1,1,1-trifluoro-2-propanol (3.8 g, 66 mmol) slowly to a slurry of sodium hydride (730 mg, 60% in mineral oil, washed with hexane) in HMPA (5 mL) under nitrogen. Stir the slurry for 15 min and add 4-fluorobenzonitrile (2 g, 16.5 mmol). Heat the slurry in a sealed flask to 90° C. for 16 h. Cool the mixture to ambient temperature and pour the mixture into a flask containing 5% aqueous HCl (20 mL). Extract the mixture with diethyl ether (3×50 mL), and wash with 5% aqueous HCl (25 mL). Dry the organic layer over Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to obtain the desired intermediate (2.5 g, 70%). GC-MS m/z: 215 (M+).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (297 mg, 12.4 mmol) was suspended in DMF (3 ml) at 0° C. 1,1,1-trifluoropropan-2-ol (500 μl, 5.52 mmol) was added slowly and the reaction was stirred for 15 minutes at 0° C. before addition of 4-fluorobenzonitrile (500 mg, 4.13 mmol). The mixture was allowed to reach room temperature and was then stirred at 50° C. for 20 hours. The reaction was cooled, diluted with water (75 ml) and extracted with EtOAc (4*20 ml). Combined organics were washed with water (20 ml), dried over MgSO4 and evaporated. The product was purified by flash chromatography using pet.ether/EtOAc (8:1) as eluent to give 690 mg (78%) of the title compound as a clear liquid.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
78%

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